6-Fold Reduction in Acute Oral Toxicity: Didodecyltin Dodecyl Mercaptoester vs. Dibutyltin Isooctyl Thioglycolate (LD₅₀ in Rats)
The acute oral LD₅₀ of the didodecyltin thioglycolate mixture (40% Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate analog + 60% monododecyltin tris-thioglycolate; R = isooctyl) in rats is approximately 4,500 mg/kg. In contrast, the standard dibutyltin bis(isooctyl thioglycolate) commercial mixture (containing ~25% monobutyltin component) exhibits an LD₅₀ of only about 750 mg/kg [1]. This represents a ~6-fold improvement in acute toxicity margin. The chronic dietary 'no effect' level in rats for the didodecyltin mixture is 600 ppm, compared to just 10 ppm for dibutyltin thioglycolate compounds—a 60-fold advantage in subchronic systemic tolerance [1].
| Evidence Dimension | Acute oral toxicity (LD₅₀, rat) and chronic dietary no-effect level |
|---|---|
| Target Compound Data | LD₅₀ ≈ 4,500 mg/kg (rat, oral) for 40:60 didodecyltin:monododecyltin thioglycolate mixture; chronic no-effect level 600 ppm dietary (12-week rat study) |
| Comparator Or Baseline | Dibutyltin bis(isooctyl thioglycolate) commercial mixture (~25% monobutyltin): LD₅₀ ≈ 750 mg/kg; chronic no-effect level ≈ 10 ppm dietary |
| Quantified Difference | ~6-fold higher acute LD₅₀ (4,500 vs. 750 mg/kg); 60-fold higher chronic no-effect dietary level (600 vs. 10 ppm) |
| Conditions | Oral gavage in rats (acute); 12-week dietary administration in rats (chronic) |
Why This Matters
For procurement decisions in food-contact, medical-device, or pharmaceutical packaging PVC applications, the 6-fold acute and 60-fold chronic safety margin directly translates to reduced regulatory toxicological risk burden and broader end-use eligibility (e.g., FDA 21 CFR §178.2650 for organotin stabilizers in vinyl chloride plastics [1]).
- [1] Buschhoff, M.; Plum, H.; Mueller, K.-H. Non-toxic stabilizer for halogenated polymer. U.S. Patent 4,988,750, January 29, 1991. https://patents.justia.com/patent/4988750 (accessed 2026-05-03). View Source
